Acetarsol sodium
Description
The Evolution of Acetarsol (B1665420) within the Pharmaceutical Research Landscape
In the wake of the success of Salvarsan (B10784979), the field of pharmaceutical chemistry saw intensive research into new organoarsenic compounds. In 1921, Ernest Fourneau, at the Pasteur Institute in France, synthesized Acetarsol, also known as acetarsone. drugbank.comncats.io This compound, chemically N-acetyl-4-hydroxy-m-arsanilic acid, was developed as an antiprotozoal agent. drugbank.com
Acetarsol, and its sodium salt, Acetarsol sodium, were primarily used to treat intestinal infections, most notably amoebiasis caused by Entamoeba histolytica. drugbank.compatsnap.comontosight.ai It was also used in the treatment of other conditions, including vaginitis caused by Trichomonas vaginalis and yaws. drugbank.comncats.io The development of Acetarsol, sold under the brand name Stovarsol, represented a continued effort to refine the therapeutic properties of organoarsenicals, seeking to create effective treatments for a range of infectious diseases. ncats.ioncats.io Its mechanism of action is thought to involve the binding to sulfhydryl groups in proteins within the target microorganism, which inhibits essential enzyme function and leads to the death of the parasite. patsnap.compatsnap.com
Contemporary Relevance and Research Frontiers of Arsenical Compounds
While many early arsenical drugs were replaced by newer antibiotics, arsenic compounds have experienced a remarkable resurgence in modern medicine, particularly in oncology. nih.gov Arsenic trioxide (ATO) is now a first-line therapy for acute promyelocytic leukemia (APL), demonstrating the potent and specific anticancer activity of certain arsenicals. tandfonline.comcancer.gov The success of ATO has reignited interest in the therapeutic potential of this class of compounds. nih.gov
Current research is exploring several frontiers. Scientists are designing novel organoarsenic compounds with the aim of enhancing their selectivity for cancer cells to minimize toxicity to healthy tissues. tandfonline.com The unique chemistry of arsenic allows for the creation of molecules that can interfere with multiple cellular pathways involved in cancer, such as those regulating metabolism and cell death (apoptosis). tandfonline.com There is also interest in repurposing older arsenical drugs for new therapeutic applications. nih.gov The historical data on compounds like Acetarsol provide a valuable foundation for contemporary medicinal chemists to develop new, targeted therapies for cancer and potentially other diseases, including emerging infectious pathogens. nih.govtandfonline.com
Structure
2D Structure
Properties
CAS No. |
5892-48-8 |
|---|---|
Molecular Formula |
C8H9AsNNaO5 |
Molecular Weight |
297.07 g/mol |
IUPAC Name |
sodium;(3-acetamido-4-hydroxyphenyl)-hydroxyarsinate |
InChI |
InChI=1S/C8H10AsNO5.Na/c1-5(11)10-7-4-6(9(13,14)15)2-3-8(7)12;/h2-4,12H,1H3,(H,10,11)(H2,13,14,15);/q;+1/p-1 |
InChI Key |
UYQUMYMLNDDPIP-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)[As](=O)(O)[O-])O.[Na+] |
Related CAS |
97-44-9 (Parent) |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivations of Acetarsol
Foundational Synthetic Pathways to Acetarsol (B1665420)
The initial synthesis of Acetarsol, also known as (3-Acetamido-4-hydroxyphenyl)arsonic acid, was pioneered by Ernest Fourneau at the Pasteur Institute in 1921. wikipedia.org A common historical synthetic approach begins with the diazotization of an aniline (B41778) derivative. For instance, one method involves dissolving 4-chloroaniline (B138754) in concentrated hydrochloric acid and water, followed by diazotization. The resulting diazo solution is then reacted with sodium arsenite. Heating this mixture leads to the formation of 4-chlorophenylarsonic acid. chemicalbook.com
Subsequent steps involve the nitration of 4-chlorophenylarsonic acid using a mixture of nitric and sulfuric acids to yield 4-chloro-3-nitrophenylarsonic acid. This intermediate is then treated with a sodium hydroxide (B78521) solution at elevated temperatures to replace the chlorine atom with a hydroxyl group, forming 4-hydroxy-3-nitrophenylarsonic acid. The nitro group is subsequently reduced to an amino group using reagents like sodium dithionite (B78146) or iron in the presence of sodium hydroxide, yielding 3-amino-4-hydroxyphenylarsonic acid. The final step involves the acetylation of the amino group with acetic anhydride (B1165640) to produce N-acetyl-4-hydroxy-m-arsanilic acid, which is Acetarsol. chemicalbook.com
Contemporary Chemical Synthesis Techniques for Acetarsol Production
Modern synthetic strategies often focus on improving efficiency, yield, and safety. These methods still rely on core chemical transformations but may employ different reagents or reaction conditions.
Strategies Involving Reduction and Acetylation of Precursors
A key transformation in Acetarsol synthesis is the reduction of a nitro group followed by acetylation. The reduction of the nitro group in 4-hydroxy-3-nitrophenylarsonic acid to form 3-amino-4-hydroxyphenylarsonic acid is a critical step. chemicalbook.com Various reducing agents can be employed for this purpose. Following the reduction, the resulting amino group is acetylated. This is commonly achieved using acetic anhydride. chemicalbook.comnih.gov The acetylation of the amino group is a standard procedure in organic synthesis. cmu.edunih.gov In some instances, the acetylation process can be catalyzed to enhance reaction rates and yields. researchgate.net
Syntheses from Substituted Aniline Derivatives
The synthesis of Acetarsol and related compounds often starts from substituted anilines. chemicalbook.comdigitellinc.com For example, the synthesis of various acetanilide (B955) derivatives can be achieved by treating anilines with chloroacetyl chloride. mdpi.com The fundamental reaction of condensing aniline with arsenic acid is a foundational method for creating organoarsenical compounds. rsc.orgnih.gov The specific substituents on the aniline ring dictate the final structure of the arsenical compound. For instance, starting with 4-chloroaniline leads to the formation of a chlorinated intermediate that is later converted to the final product. chemicalbook.com
Acetarsol as a Versatile Intermediate in Complex Organic Synthesis
Acetarsol's chemical structure makes it a valuable building block for creating more complex molecules. biosynth.com Its functional groups—the carboxylic acid-like arsonic acid group, the phenolic hydroxyl group, and the acetamido group—can all be targeted for further chemical modifications.
Utility in the Formation of Amides, Esters, and Sulfonyl Chlorides
Acetarsol serves as a versatile intermediate for the synthesis of various derivatives, including amides, esters, and sulfonyl chlorides. biosynth.com
Amides: The amino group of deacetylated Acetarsol or the carboxylic acid functionality can be targeted to form amide bonds. The formation of amides from amines and carboxylic acids or their derivatives (like acyl chlorides or anhydrides) is a fundamental reaction in organic chemistry. chemistrysteps.comlibretexts.orglibretexts.org Coupling agents are often employed to facilitate the reaction between a carboxylic acid and an amine. nih.gov
Esters: The hydroxyl group on the phenyl ring of Acetarsol can be esterified. Esterification is typically achieved by reacting an alcohol (in this case, the phenolic hydroxyl group) with a carboxylic acid or its derivative in the presence of an acid catalyst. libretexts.orgrsc.orgorgoreview.comlibretexts.org
Sulfonyl Chlorides: While direct conversion of Acetarsol to a sulfonyl chloride is not a commonly cited reaction, the synthesis of sulfonyl chlorides from aniline derivatives is a well-established process. organic-chemistry.orggoogle.comorganic-chemistry.org This suggests the potential for modifying the Acetarsol structure to include a sulfonyl chloride group through multi-step synthesis.
Precursor Role in the Synthesis of Related Organoarsenical Compounds (e.g., Arsthinol)
A significant application of Acetarsol as an intermediate is in the synthesis of other organoarsenical compounds. A notable example is the synthesis of Arsthinol (B1667615). Arsthinol was first synthesized in 1949 by complexing Acetarsol with 2,3-dimercaptopropanol. rsc.orgdrugbank.compharmaoffer.comwikipedia.orgdrugbank.com This reaction highlights the ability of the arsenic center in Acetarsol to react with thiol-containing compounds. Studies have also shown that Arsthinol can be metabolized back to Acetarsol in vivo. researchgate.net
Elucidation of Acetarsol S Molecular and Biochemical Mechanisms of Action
Interaction Dynamics with Thiol-Containing Biological Macromolecules
The primary mechanism of action for acetarsol (B1665420) revolves around its interaction with thiol groups found in various biological macromolecules, particularly proteins. patsnap.compatsnap.com
Formation of Covalent Arsenic-Sulfur Adducts
Acetarsol is thought to readily bind to sulfhydryl groups (-SH) within proteins, forming stable and lethal arsenic-sulfur (As-S) bonds. drugbank.comwikipedia.orgncats.io This covalent modification incapacitates the proteins, rendering them non-functional and ultimately leading to the death of the microorganism. drugbank.com The affinity of arsenic for thiol groups is a well-established principle in its toxicology. wjgnet.com
Impact on Critical Enzymatic Activities: The Pyruvate (B1213749) Dehydrogenase Complex
A key enzymatic target of acetarsol is the pyruvate dehydrogenase (PDH) complex. patsnap.com This multi-enzyme complex plays a crucial role in cellular respiration by converting pyruvate into acetyl-CoA, a vital molecule for the citric acid cycle. wikipedia.orglibretexts.org The PDH complex contains the enzyme dihydrolipoyl transacetylase, which utilizes lipoamide (B1675559) as a cofactor. libretexts.org The lipoamide contains thiol groups that are susceptible to binding by arsenicals. By inhibiting the PDH complex, acetarsol disrupts cellular energy metabolism, a critical pathway for cell survival. patsnap.com
Cellular Mechanistic Pathways Triggered by the Arsenic Moiety
The arsenic component of acetarsol also triggers broader cellular stress responses.
Generation of Reactive Oxygen Species (ROS) and Oxidative Stress Induction
Arsenic compounds are known to induce the generation of reactive oxygen species (ROS), which are highly reactive molecules that can cause widespread cellular damage. patsnap.comnih.gov This includes damage to lipids, proteins, and DNA. patsnap.com The resulting oxidative stress further contributes to the cytotoxic effects of the compound. patsnap.compatsnap.com
Modulation of Cellular Signaling Pathways (e.g., MAP Kinase Cascade)
Arsenic compounds have been shown to modulate various cellular signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade. nih.govnih.gov The MAPK pathway is involved in regulating cellular processes such as proliferation, differentiation, and apoptosis (programmed cell death). nih.gov Arsenic-induced activation of specific MAPK pathways, such as JNK and p38, can trigger apoptotic cascades. nih.gov Furthermore, arsenic compounds can inhibit other survival pathways, like the Akt pathway, further promoting cell death. nih.gov
Comparative Analysis of Pentavalent and Trivalent Arsenical Bioactivity
Acetarsol is a pentavalent arsenical. drugbank.comwikipedia.orgncats.io The biological activity of arsenicals is highly dependent on their valence state.
In general, trivalent arsenicals (As(III)) are considered more toxic and biologically active than their pentavalent (As(V)) counterparts. researchgate.net Trivalent arsenicals exhibit a higher affinity for thiol groups, making them more potent inhibitors of enzymes like the pyruvate dehydrogenase complex. researchgate.net Studies have shown that trivalent arsenicals are more effective at inducing cell proliferation at low concentrations and inhibiting it at higher concentrations compared to pentavalent forms. nih.gov Furthermore, trivalent arsenicals have been found to be more potent inducers of DNA damage. acs.org
| Feature | Trivalent Arsenicals (As(III)) | Pentavalent Arsenicals (As(V)) |
| Toxicity | Generally more toxic researchgate.net | Generally less toxic researchgate.net |
| Reactivity with Thiols | High affinity researchgate.net | Lower affinity |
| Enzyme Inhibition | Potent inhibitors researchgate.net | Less potent inhibitors |
| DNA Damage | More potent inducers acs.org | Less potent inducers acs.org |
| Cell Proliferation | Can stimulate at low doses, inhibit at high doses nih.gov | Do not typically stimulate proliferation nih.gov |
Biotransformational Interconversions of Arsenic Oxidation States and their Mechanistic Implications
The biological activity and toxicity of the organoarsenic compound Acetarsol are intrinsically linked to the biotransformation of its arsenic component within the body. The arsenic in Acetarsol exists in the pentavalent (As(V)) oxidation state. inchem.org However, it is the trivalent (As(III)) form that is largely responsible for the major toxic and therapeutic effects. scribd.comla.gov This necessitates a metabolic conversion process, primarily a reduction, from the pentavalent to the trivalent state. scribd.com
The prevailing model for the metabolism of arsenicals involves a series of reduction and oxidative methylation steps. nih.gov While Acetarsol is an organic arsenical, the core principles of arsenic biotransformation apply. The conversion from the less toxic pentavalent state to the more toxic trivalent state is a critical activation step. scribd.comoncotarget.com Trivalent arsenicals, including metabolites of Acetarsol, exert their effects primarily by binding to sulfhydryl (-SH) groups present in proteins and enzymes. la.govpatsnap.com This interaction can lead to the inhibition of numerous enzymes, with the pyruvate dehydrogenase system being particularly sensitive. scribd.compatsnap.com The binding of trivalent arsenic to the two sulfhydryl groups of lipoic acid, an essential cofactor, results in a stable ring structure that inhibits the enzyme's function and disrupts cellular energy metabolism. scribd.com
In contrast, pentavalent arsenic's toxicity is partly due to its transformation to the trivalent form and its ability to act as a phosphate (B84403) analog, interfering with processes like oxidative phosphorylation. la.gov However, the inhibitory effects on enzymes are more pronounced with the trivalent form.
The biotransformation of arsenic is not a simple one-way reduction. It involves a complex interplay of reduction, methylation, and oxidation reactions. nih.govnih.gov Studies have shown that inorganic arsenic can be methylated to form mono-, di-, and trimethylated arsenicals. nih.gov This methylation process was once considered a detoxification pathway, but recent evidence suggests that some methylated trivalent metabolites, such as monomethylarsonous acid (MMAIII) and dimethylarsinous acid (DMAIII), are more toxic and genotoxic than inorganic trivalent arsenic. oncotarget.comrsc.orgnih.gov
The enzymatic basis for these transformations is crucial. Arsenic (+3 oxidation state) methyltransferase (AS3MT) is a key enzyme that catalyzes the methylation of trivalent arsenic. oncotarget.comnih.govrsc.org Glutathione (GSH) often facilitates the reduction of pentavalent arsenic to trivalent arsenic. cabidigitallibrary.org The gut microbiome can also play a significant role in arsenic metabolism, capable of generating various methylated and thiolated arsenicals. speciation.net
Research on the metabolism of a related trivalent organoarsenic compound, arsthinol (B1667615), in mice revealed the presence of Acetarsol (AsV) as a major metabolite in urine, along with acetarsol oxide (a trivalent intermediate). researchgate.netresearchgate.net This indicates that in vivo, there can be an oxidation of trivalent arsenoxides back to pentavalent arsonic acids. researchgate.netresearchgate.net This interconversion highlights the dynamic nature of arsenic biotransformation.
The mechanistic implications of these interconversions are profound. The reduction of pentavalent Acetarsol to its trivalent form is an activation step, leading to a more potent biological agent. The subsequent methylation can produce even more reactive and toxic species. Conversely, oxidation of trivalent intermediates back to the pentavalent state can be seen as a detoxification or elimination pathway. researchgate.net The balance between these activation and deactivation pathways ultimately determines the therapeutic efficacy and toxicity profile of Acetarsol.
Table 1: Key Arsenic Species in Biotransformation This table is interactive. You can sort and filter the data.
| Compound Name | Abbreviation | Oxidation State | Role in Biotransformation |
|---|---|---|---|
| Arsenite | iAs(III) | +3 | A highly toxic form of inorganic arsenic. la.gov |
| Arsenate | iAs(V) | +5 | A less toxic form of inorganic arsenic that can be reduced to arsenite. la.gov |
| Monomethylarsonous acid | MMA(III) | +3 | A highly toxic trivalent methylated metabolite. oncotarget.comrsc.org |
| Monomethylarsonic acid | MMA(V) | +5 | A pentavalent methylated metabolite. oncotarget.com |
| Dimethylarsinous acid | DMA(III) | +3 | A highly toxic trivalent methylated metabolite. oncotarget.comrsc.org |
| Dimethylarsinic acid | DMA(V) | +5 | A pentavalent methylated metabolite. oncotarget.com |
| Acetarsol | +5 | The original pentavalent organoarsenic compound. | |
| Acetarsol oxide | +3 | A trivalent intermediate in the metabolism of related arsenicals. researchgate.netresearchgate.net |
Table 2: Enzymes and Molecules in Arsenic Biotransformation This table is interactive. You can sort and filter the data.
| Enzyme/Molecule | Function |
|---|---|
| Arsenic (+3 oxidation state) methyltransferase (AS3MT) | Catalyzes the methylation of trivalent arsenic. oncotarget.comnih.govrsc.org |
| Glutathione (GSH) | Facilitates the reduction of pentavalent arsenic to trivalent arsenic. cabidigitallibrary.org |
| Lipoic acid | An essential cofactor for enzymes like pyruvate dehydrogenase, which is inhibited by trivalent arsenic binding to its sulfhydryl groups. scribd.com |
Mechanistic Research into Acetarsol S Antimicrobial and Antiparasitic Efficacy
Investigations into Antiprotozoal Action at the Molecular Level
The primary mechanism of Acetarsol's antiprotozoal activity is centered on its interaction with sulfhydryl groups within the parasite's proteins and enzymes. patsnap.comwikipedia.orgncats.io These thiol groups are critical for the catalytic activity and structural integrity of many essential proteins. patsnap.com
By binding to these sulfhydryl groups, Acetarsol (B1665420) forms stable and lethal As-S bonds, leading to the inhibition of crucial enzymes. patsnap.comwikipedia.orgdrugbank.com This disruption of enzymatic function halts vital metabolic pathways necessary for the parasite's survival and replication. patsnap.compatsnap.com One of the key enzymes targeted is pyruvate (B1213749) dehydrogenase, which plays a pivotal role in cellular energy production. patsnap.com Inhibition of this enzyme severely hampers the parasite's energy metabolism, ultimately leading to cell death. patsnap.com
Furthermore, the arsenic content of Acetarsol is believed to contribute to a broader cytotoxic effect through the induction of oxidative stress. patsnap.compatsnap.com Arsenic compounds can generate reactive oxygen species (ROS), which cause damage to various cellular components, including lipids, proteins, and DNA. patsnap.com This oxidative damage further weakens the parasite, rendering it more susceptible to the host's immune system. patsnap.com This mechanism has been particularly noted in its historical use against protozoan parasites like Entamoeba histolytica, the causative agent of amoebiasis, and Trichomonas vaginalis. patsnap.compatsnap.comdrugbank.com Some research also suggests that Acetarsol acts by disrupting the amoeba's cell membrane, leading to its demise. ontosight.ai
Biochemical Modalities of Antihelmintic Activity
Similar to its antiprotozoal action, the antihelmintic (anti-worm) properties of Acetarsol are attributed to its nature as a pentavalent arsenical compound. wikipedia.orgncats.ioechemi.com The fundamental mechanism involves the binding to sulfhydryl groups in the proteins of helminths, which is thought to be a key factor in its efficacy against these parasites. wikipedia.orgncats.io This interaction disrupts the function of essential proteins and enzymes within the worm, leading to metabolic failure and death. While the specific enzymes targeted in helminths are not as extensively detailed in the provided search results as those in protozoa, the general principle of disrupting critical metabolic processes through enzyme inhibition remains the same. patsnap.compatsnap.com
Characterization of Broader Antimicrobial Spectrum of Activity
Acetarsol has demonstrated a broad spectrum of antimicrobial activity beyond protozoa and helminths. biosynth.com It has been used in the treatment of various infections, including those caused by spirochetes. pageplace.de For instance, it was historically employed in the management of syphilis, a disease caused by the spirochete Treponema pallidum. ncats.iodrugbank.comanaisdedermatologia.org.bractasdermo.org The mechanism of action against these bacteria is presumed to follow the same fundamental principle of binding to sulfhydryl groups in essential proteins, thereby disrupting their function. patsnap.comwikipedia.org
The outer membrane proteins of pathogenic spirochetes are crucial for their interaction with the host environment and for their survival against host defenses. nih.gov Disruption of these proteins or enzymes involved in their synthesis or function could be a key aspect of Acetarsol's efficacy. While the provided information does not detail the specific molecular interactions with spirochetes, the general mechanism of arsenic compounds targeting thiol-containing proteins is the accepted hypothesis. patsnap.compatsnap.com
Additionally, Acetarsol has shown some level of activity against other bacteria. For example, it has been noted for its use in treating refractory bacterial vaginosis and has demonstrated therapeutic efficacy against certain strains of bacteria like Clostridium difficile. biosynth.comnih.gov
Table of Antimicrobial and Antiparasitic Spectrum of Acetarsol
| Organism Type | Specific Examples | Primary Proposed Mechanism of Action |
|---|---|---|
| Protozoa | Entamoeba histolytica, Trichomonas vaginalis, Candida albicans patsnap.comdrugbank.com | Inhibition of thiol-containing enzymes (e.g., pyruvate dehydrogenase), induction of oxidative stress, and cell membrane disruption. patsnap.comontosight.ai |
| Helminths | Not specified in detail | Binding to sulfhydryl groups in essential proteins, leading to metabolic disruption. wikipedia.orgncats.io |
| Spirochetes | Treponema pallidum (causes syphilis) ncats.iodrugbank.com | Inhibition of sulfhydryl-containing proteins, disrupting cellular function. patsnap.comwikipedia.org |
| Bacteria | Clostridium difficile biosynth.com | Inhibition of essential proteins through binding to sulfhydryl groups. patsnap.comwikipedia.org |
Structure Activity Relationship Sar Studies of Acetarsol and Analogues
Correlative Analysis of Acetarsol's Chemical Structure and Biological Activity
Acetarsol (B1665420), chemically known as N-acetyl-4-hydroxy-m-arsanilic acid, is a pentavalent arsenical. researchgate.net Its structure, featuring a phenylarsonic acid scaffold with both a hydroxyl (-OH) and an N-acetyl (-NHCOCH3) group, is fundamental to its biological activity. The primary mechanism of action for arsenicals like Acetarsol is believed to involve the inhibition of essential parasitic enzymes through interaction with sulfhydryl groups of cysteine residues in proteins. researchgate.net
The biological activity of Acetarsol is intrinsically linked to the presence and positioning of its functional groups on the phenyl ring. The arsonic acid group [-AsO(OH)2] is the key pharmacophore, responsible for the compound's interaction with biological targets. The substituents on the aromatic ring, namely the hydroxyl and N-acetyl groups, modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn influence its absorption, distribution, and interaction with target enzymes.
Furthermore, research on the inhibition of methanogenesis by various aromatic arsenic compounds, including the structurally related roxarsone (B1679585) (4-hydroxy-3-nitrophenylarsonic acid), has demonstrated the significant impact of ring substituents. nih.gov In these studies, both nitro- and amino-substituted phenylarsonic acids showed strong inhibitory effects, while the unsubstituted phenylarsonic acid had a lesser impact. This highlights the crucial role of the substituents in modulating the biological effects of the phenylarsonic acid core.
Table 1: Influence of Substituents on the Reactivity of Phenylarsonic Acid Analogues
| Compound Name | Substituents | Observed Reactivity/Activity | Reference |
| Phenylarsonic acid (PAA) | None | Non-reactive to oxidation by δ-MnO2 | acs.org |
| 4-Aminophenylarsonic acid (p-ASA) | 4-NH2 | High oxidation rate by δ-MnO2 | acs.org |
| 4-Hydroxyphenylarsonic acid (4-HPAA) | 4-OH | Moderate oxidation rate by δ-MnO2 | acs.org |
| 4-Hydroxy-3-nitrophenylarsonic acid (Roxarsone) | 4-OH, 3-NO2 | Moderate oxidation rate by δ-MnO2; strong methanogenic inhibitor | acs.orgnih.gov |
| N-acetyl-4-hydroxy-m-arsanilic acid (Acetarsol) | 4-OH, 3-NHCOCH3 | Antitrichomonal activity | researchgate.net |
This table is generated based on data from multiple sources to illustrate the impact of substituents on the chemical and biological properties of phenylarsonic acids.
Comparative SAR Investigations Across the Organoarsenic Compound Class
A significant factor in the SAR of organoarsenic compounds is the oxidation state of the arsenic atom. Arsenic can exist in a trivalent (As(III)) or pentavalent (As(V)) state, and this profoundly influences the compound's toxicity and biological activity. oup.comoncotarget.comresearchgate.net Acetarsol is a pentavalent arsenical. researchgate.net
Generally, trivalent arsenicals are considered more toxic than their pentavalent counterparts. oup.comoncotarget.com This is often attributed to the higher affinity of trivalent arsenic for sulfhydryl groups in proteins and enzymes. oncotarget.com Pentavalent arsenicals like Acetarsol are often considered prodrugs that are reduced in vivo to the more active trivalent form to exert their therapeutic effect. nih.gov This reduction step is a critical part of their mechanism of action.
Comparative studies on the cytotoxicity of various inorganic and methylated arsenicals have consistently shown that trivalent species are more potent. For example, one study found the order of cytotoxicity in Chinese hamster ovary (CHO-9) cells to be DMA(III) >> Asi(III) > MMA(III) > Asi(V) >> MMA(V), DMA(V). oup.com Another study reported that trivalent dimethylated arsenicals were at least as cytotoxic as inorganic arsenite (As(III)) in most cell types, while pentavalent arsenicals were significantly less cytotoxic. researchgate.net
The nature of the organic substituent also plays a crucial role. Methylated arsenicals, which are metabolites of inorganic arsenic, have been extensively studied. Trivalent methylated arsenicals, such as monomethylarsonous acid (MMA(III)) and dimethylarsinous acid (DMA(III)), are often found to be more toxic and genotoxic than inorganic arsenite. oncotarget.comacs.org This highlights that the organic moiety directly attached to the arsenic atom significantly modulates its biological activity.
In the context of antiparasitic activity, a study on eleven synthesized organoarsenic compounds against Plasmodium falciparum revealed significant variations in activity based on their structure. acs.org While the detailed structures were not fully disclosed in the summary, the study identified a lead compound (As-8) with potent activity against both drug-sensitive and drug-resistant strains, as well as against the sexual stages of the parasite, demonstrating that specific structural modifications can lead to highly effective and multi-stage active agents. acs.org
Table 2: Comparative Cytotoxicity of Trivalent and Pentavalent Arsenicals
| Arsenic Compound | Oxidation State | Relative Cytotoxicity | Reference |
| Arsenite (Asi(III)) | Trivalent | High | oup.comresearchgate.net |
| Arsenate (Asi(V)) | Pentavalent | Low | oup.comresearchgate.net |
| Monomethylarsonous acid (MMA(III)) | Trivalent | High | oup.comacs.org |
| Monomethylarsonic acid (MMA(V)) | Pentavalent | Low | oup.comacs.org |
| Dimethylarsinous acid (DMA(III)) | Trivalent | Very High | oup.comacs.org |
| Dimethylarsinic acid (DMA(V)) | Pentavalent | Low | oup.comacs.org |
This table summarizes general findings on the comparative cytotoxicity of different arsenic species.
Application of Computational and Theoretical Chemistry in SAR Prediction
Computational and theoretical chemistry are powerful tools in modern drug discovery, enabling the prediction of molecular properties and interactions, and thus aiding in the elucidation of SAR. wikipedia.org These methods can be applied to organoarsenic compounds like Acetarsol to model their interactions with biological targets and to predict the activity of novel analogues.
One of the key applications of computational chemistry is molecular docking. This technique predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme. For Acetarsol, a likely target is the enzyme pyruvate (B1213749) dehydrogenase, which is crucial for energy metabolism in many parasites and is known to be inhibited by arsenicals. researchgate.netfrontiersin.org Molecular docking simulations could be used to model the binding of Acetarsol and its analogues to the active site of pyruvate dehydrogenase, specifically targeting the sulfhydryl groups of cysteine residues. researchgate.net By calculating the binding affinities and analyzing the interaction patterns, researchers can predict which structural modifications would enhance binding and, consequently, inhibitory activity. For example, the role of the hydroxyl and N-acetyl groups in orienting the molecule within the binding pocket and forming additional hydrogen bonds could be investigated.
The use of computational tools can also help in understanding the metabolic fate of compounds like Acetarsol. For instance, predicting the sites of metabolism and the properties of the resulting metabolites is crucial, especially given the different activities of trivalent and pentavalent arsenicals.
Table 3: Potential Computational Approaches for SAR Studies of Acetarsol
| Computational Method | Application to Acetarsol SAR | Potential Insights |
| Molecular Docking | Simulating the binding of Acetarsol and its analogues to target enzymes (e.g., pyruvate dehydrogenase). | - Identification of key binding interactions. - Prediction of binding affinity. - Rationalization of the role of different functional groups. |
| QSAR Modeling | Developing mathematical models that correlate the structural features of Acetarsol analogues with their biological activity. | - Prediction of the activity of novel analogues. - Identification of important molecular descriptors for activity. |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the Acetarsol-enzyme complex over time. | - Assessment of the stability of the binding pose. - Understanding the conformational changes upon binding. |
| Quantum Mechanics (QM) Calculations | Calculating electronic properties of Acetarsol and its analogues. | - Understanding the reactivity of the arsenic center. - Elucidating the mechanism of interaction with sulfhydryl groups. |
This table outlines the potential applications of various computational methods in the SAR study of Acetarsol.
Advanced Analytical Methodologies for Acetarsol and Its Metabolites in Research
Chromatographic Techniques for Separation and Quantification of Acetarsol (B1665420)
Chromatography is fundamental to the analysis of Acetarsol and its metabolites, providing the necessary separation of complex mixtures prior to detection and quantification.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantification of organoarsenic compounds like Acetarsol. nih.gov Reversed-phase HPLC, often utilizing C18 columns, is a common approach. For instance, a study on the urinary excretion of arsthinol (B1667615), a related arsenical, employed a reversed-phase HPLC method to determine concentrations of both arsthinol and its metabolite, Acetarsol. researchgate.net This method used a Nucleosil C18 column with a gradient of acetonitrile (B52724) and acetic acid, achieving distinct retention times for Acetarsol (around 8.9 minutes) and the parent compound. researchgate.net
The development of HPLC methods for organoarsenicals often involves optimizing the mobile phase to achieve adequate separation. An isocratic system with methanol (B129727) and 1% acetic acid has been used for the separation of multiple organoarsenic compounds on a Zorbax SB-Aq C18 column. nih.gov The sensitivity and selectivity of HPLC methods can be high, with limits of quantification (LOQ) for some organoarsenicals reaching the low µg/g range. nih.gov
Interactive Table: Example HPLC Parameters for Organoarsenic Compound Analysis
| Parameter | Value/Condition | Source |
| Column | Zorbax SB-Aq C18 | nih.gov |
| Mobile Phase | Methanol and 1% acetic acid (3:97, v/v) | nih.gov |
| Flow Rate | 0.7 mL/min | nih.gov |
| Detection | UV at 260 nm | nih.gov |
| LOQ | 1.0-2.0 µg/g | nih.gov |
This table presents a sample HPLC method developed for the simultaneous determination of four organoarsenic compounds, demonstrating typical parameters used in the field.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Speciation Analysis
For the detailed investigation of Acetarsol's metabolism, which can involve transformations like hydrolysis and oxidation, Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool. nih.gov This hyphenated technique combines the powerful separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry, allowing for the identification and quantification of various arsenic species. nih.gov
In a study analyzing the metabolites of arsthinol in mouse urine, an LC-MS system was used to identify Acetarsol and Acetarsol oxide. researchgate.netnih.gov The analysis was performed on a C18 column with detection by a quadrupole-time-of-flight (Q-TOF) mass spectrometer, which provides high-resolution mass data for accurate compound identification. researchgate.net The use of LC-MS confirmed that the metabolic pathway involves the hydrolysis of the parent compound to an arsenoxide, which is then oxidized to the corresponding arsonic acid, Acetarsol. nih.gov The selectivity of LC-MS allows for the determination of co-eluting arsenicals, a significant advantage over other detection methods. rsc.orgrsc.org
Spectroscopic Approaches for Elemental and Molecular Characterization
Spectroscopic techniques are crucial for both detecting the presence of arsenic and elucidating the molecular structure of Acetarsol and its related compounds.
Applications of Atomic Spectroscopy in Arsenic Detection
Atomic spectroscopy methods are highly sensitive for determining the total arsenic content in a sample. Graphite (B72142) Furnace Atomic Absorption Spectrometry (GFAAS) is a widely used technique for this purpose due to its sensitivity and accuracy. usgs.govtjpr.org GFAAS has been established as a reliable alternative to hydride generation-atomic absorption spectrometry (HG-AAS) for trace arsenic analysis in various matrices. usgs.govtjpr.org The method involves atomizing a small sample volume in a graphite tube at high temperatures and measuring the absorption of light by the free arsenic atoms. nemi.gov
The optimal conditions for GFAAS analysis of arsenic often involve pyrolysis temperatures around 1000-1300°C and atomization temperatures of 2200-2300°C. nih.govresearchgate.netjfda-online.com The limit of detection for arsenic using GFAAS can be as low as 0.13 µg/L. researchgate.net
Interactive Table: GFAAS Parameters for Total Arsenic Determination
| Parameter | Temperature/Value | Source |
| Pyrolysis Temperature | 1000 °C | nih.gov |
| Atomization Temperature | 2200 °C | nih.gov |
| Detection Limit (LOD) | 73 pg | nih.gov |
| Characteristic Mass | 22 pg | nih.gov |
This table showcases optimized parameters for the direct determination of arsenic in solid samples using high-resolution continuum source GFAAS.
Other atomic spectroscopy techniques used for arsenic include Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Atomic Fluorescence Spectrometry (AFS). researchgate.netiaea.orgrsc.org
Integration of Complementary Elemental and Molecular Mass Spectrometry
The combination of elemental and molecular mass spectrometry, often by coupling Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) with Electrospray Ionization-Mass Spectrometry (ESI-MS), provides a powerful platform for comprehensive speciation analysis. acs.orgpostnova.com HPLC-ICP-MS is a preferred method for quantitative metabolite profiling of drugs containing elements detectable by ICP-MS. ugent.be The ICP-MS provides highly sensitive, element-specific detection and quantification, while the ESI-MS offers structural information for the identification of unknown metabolites. acs.orgmdpi.com
This dual-detection approach allows researchers to screen complex biological extracts for compounds containing a specific element (like arsenic using ICP-MS) and then use the retention time to guide the interrogation of the ESI-MS data for molecular formula and structural fragmentation patterns. acs.org This integrated strategy has been successfully applied to identify and quantify arsenolipids in biological extracts without the need for specific standards for each compound. acs.org The use of a dynamic reaction cell (DRC) in ICP-MS can help eliminate spectral interferences, such as the 40Ar35Cl+ ion that can interfere with the detection of the primary arsenic isotope, 75As+. mdpi.comresearchgate.net
Advanced Metallomics and Speciation Analysis in Arsenical Research
Metallomics is the comprehensive study of the metallome—the entirety of metal and metalloid species within a biological system. oup.com In the context of arsenicals like Acetarsol, metallomic approaches aim to identify and quantify all arsenic species to understand their metabolic transformation, distribution, and interaction with biological molecules. oup.comresearchgate.net
Advanced speciation analysis is critical because the toxicity and biological activity of arsenic are highly dependent on its chemical form. expec-tech.com For example, inorganic arsenite (As(III)) and arsenate (As(V)) are generally more toxic than their methylated organic counterparts like monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA). expec-tech.comanalytik-jena.kr
The primary analytical strategy for arsenic speciation analysis combines a separation technique, most commonly HPLC, with a sensitive and element-specific detector, ICP-MS. nih.govresearchgate.netingeniatrics.com This hyphenated technique, HPLC-ICP-MS, allows for the separation of various arsenic compounds—such as As(III), As(V), MMA, DMA, arsenobetaine (B179536) (AsB), and arsenocholine (B1203914) (AsC)—and their individual quantification. expec-tech.comshimadzu.comshimadzu.com The reliability of such speciation data is often verified using certified reference materials. iaea.org A branch of metallomics, termed clinimetallomics, focuses specifically on analyzing the metallome in clinical samples to provide diagnostic information and guide treatment. at-spectrosc.com
Mechanisms of Resistance to Organoarsenic Compounds in Research Contexts
Molecular Basis of Acquired Resistance in Target Pathogens
The molecular foundation of acquired resistance to organoarsenic compounds is primarily genetic, involving specific genes that encode for detoxification enzymes and efflux pumps. These genes are often organized into functional units called ars operons. frontiersin.org While research on acetarsol's specific resistance pathways in its historical target pathogens like Treponema pallidum is limited due to its replacement by modern antibiotics taylorandfrancis.com, extensive studies on other bacteria provide a clear model of the molecular mechanisms involved.
Genetic Determinants of Resistance:
The ars operon is the cornerstone of arsenic resistance. cdnsciencepub.com A minimal operon typically includes arsR, a regulatory gene, and arsB or acr3, an arsenite efflux pump gene. nih.gov More complex operons can include additional genes that broaden the resistance profile. frontiersin.org
Regulation: The arsR gene encodes the ArsR repressor protein, which controls the transcription of the operon. frontiersin.org In the absence of arsenite, ArsR binds to the promoter region, blocking transcription. When arsenite enters the cell, it binds to ArsR, causing the protein to dissociate from the DNA and allowing the resistance genes to be expressed. frontiersin.org
Enzymatic Modification: The arsC gene encodes for an arsenate reductase. This enzyme converts pentavalent arsenate [As(V)] into trivalent arsenite [As(III)]. nih.gov This step is critical because the primary efflux pumps recognize and transport As(III). nih.govnih.gov
Efflux Pumps: The principal mechanism of resistance is the active removal of arsenite from the cell. frontiersin.org Several families of efflux pumps have been identified:
ArsB: An integral membrane protein that extrudes arsenite, either using the cell's proton motive force or, in conjunction with the ArsA ATPase, using energy from ATP hydrolysis. frontiersin.orgwikipedia.org
Acr3: Another major family of arsenite efflux pumps, identified as the most frequent type in a large genomic survey. frontiersin.org
ArsP: A membrane transporter that specifically confers resistance to trivalent organic arsenicals, such as methylarsenite (MAs(III)). frontiersin.orgfrontiersin.org
ArsK: A transporter from the Major Facilitator Superfamily (MFS) that can efflux both inorganic arsenite and trivalent organoarsenicals. asm.org
Detoxification of Organoarsenicals: Given that acetarsol (B1665420) is an organoarsenic compound, genes that confer resistance to this class of molecules are particularly relevant.
ArsH: This enzyme is an organoarsenical oxidase. It detoxifies trivalent organoarsenicals by oxidizing them to their less toxic pentavalent forms. frontiersin.orgnih.gov
ArsI: This enzyme, a C-As bond lyase, directly breaks down organoarsenicals by cleaving the carbon-arsenic bond, representing a definitive detoxification pathway. frontiersin.orgnih.gov
ArsM: This S-adenosylmethionine (SAM) methyltransferase converts inorganic As(III) into various methylated arsenicals. While some products like MAs(III) are highly toxic, this pathway is part of a broader environmental arsenic cycle and resistance mechanism. frontiersin.orgnih.gov
Early 20th-century research demonstrated that spirochetes, including Treponema pallidum, could develop "drug-fastness" or tolerance to arsenicals like salvarsan (B10784979) after repeated exposure in vitro, with some strains increasing their tolerance by more than five-fold. noguchihideyo.or.jpnih.gov
| Gene/Protein | Function | Target Arsenical(s) | Reference |
|---|---|---|---|
| ArsR | Transcriptional repressor of the ars operon | As(III) | frontiersin.org |
| ArsC | Enzymatic reduction of arsenate to arsenite | As(V) | cdnsciencepub.comnih.gov |
| ArsB | Membrane efflux pump | As(III) | frontiersin.orgwikipedia.org |
| Acr3 | Membrane efflux pump | As(III) | frontiersin.org |
| ArsP | Membrane efflux pump for organic arsenicals | MAs(III) | frontiersin.orgfrontiersin.org |
| ArsK | Membrane efflux pump (MFS) | As(III), Trivalent organoarsenicals | asm.org |
| ArsH | Organoarsenical oxidase | Trivalent organoarsenicals (e.g., MAs(III), Rox(III)) | frontiersin.orgnih.gov |
| ArsI | C-As bond lyase (demethylation) | Methylated As(III) | frontiersin.orgnih.gov |
Cellular Adaptive Plasticity and Resistance Emergence
Beyond fixed genetic mutations, the emergence of resistance to arsenicals involves a dynamic process of cellular adaptation. This phenotypic plasticity allows cells to transiently tolerate and eventually acquire stable resistance to a drug. nih.gov This process is not driven by a single event but rather by a progressive assembly of changes in gene expression and cellular metabolism. nih.gov
Research on cancer cells treated with arsenic trioxide provides a valuable model for understanding these adaptive processes. sgul.ac.uksgul.ac.uk Key adaptive changes include:
Metabolic Reprogramming: Resistant cells exhibit significant metabolic plasticity. sgul.ac.uk While sensitive cells may rely heavily on one energy pathway, such as glycolysis (the Warburg effect), resistant cells can flexibly switch between glycolysis and oxidative phosphorylation (OXPHOS). sgul.ac.uk This adaptability allows them to survive when one pathway is inhibited by the drug. sgul.ac.uk
Altered Redox Homeostasis: Arsenic compounds are known to induce oxidative stress. patsnap.com Adaptive resistance is often associated with an altered cellular redox system, characterized by lower baseline levels of reactive oxygen species (ROS) and an enhanced antioxidant capacity, which favors a state of quiescence and survival. sgul.ac.uk
Changes in Chromatin and Gene Expression: Chronic exposure to low doses of arsenite can induce genome-wide changes in chromatin structure. nih.gov These structural changes, including alterations to nucleosome spacing, can lead to widespread and coordinated changes in the transcriptome. While many of these changes are temporary and reverse upon withdrawal of the arsenical, some gene expression patterns remain altered, representing a stable adaptive response. nih.gov
Phenotypic State Transitions: The path to stable resistance can be viewed as a "resistance continuum," where cells undergo a series of state transitions, each accompanied by a progressive increase in fitness against the drug. nih.gov Processes often associated with plasticity, such as the epithelial-to-mesenchymal transition (EMT) in cancer, are thought to enable this adaptation rather than being a final resistance mechanism in themselves. nih.gov
| Adaptive Mechanism | Description | Observed Effect | Reference |
|---|---|---|---|
| Metabolic Plasticity | Ability to switch between primary energy pathways (glycolysis and OXPHOS). | Resistant cells survive inhibition of a single metabolic pathway. | sgul.ac.uksgul.ac.uk |
| Redox Reprogramming | Alterations in the cellular system for managing oxidative stress. | Lower baseline ROS levels and increased antioxidant systems in resistant cells. | sgul.ac.uk |
| Chromatin Remodeling | Global changes in chromatin structure affecting gene accessibility. | Leads to altered transcriptional and splicing patterns that support survival. | nih.gov |
| Progressive State Transitions | Stepwise assembly of gene expression programs leading to a stable resistant state. | Gradual increase in cell fitness and drug tolerance over time. | nih.gov |
Research Strategies for Mitigating Resistance to Arsenical-Based Therapies
Overcoming resistance to arsenical-based therapies requires innovative strategies that can either restore the efficacy of existing drugs or bypass the resistance mechanisms altogether. Research has focused on several key approaches, from combination therapies to the development of entirely new agents.
Combination Therapy and Adjuvants: A primary strategy is to combine the arsenical drug with an adjuvant that targets the resistance mechanism itself. news-medical.net The development of efflux pump inhibitors (EPIs) is a leading example. nih.gov These small molecules are designed to block the efflux pumps (like ArsB), preventing the removal of the arsenical from the pathogen and thereby restoring its intracellular concentration and therapeutic effect. news-medical.netnih.gov
Targeting Acquired Vulnerabilities: The process of adapting to a drug can create new dependencies in the resistant cell. For instance, cancer cells that become resistant through metabolic reprogramming may develop a critical dependency on a specific metabolic pathway. nih.govsgul.ac.uk These acquired vulnerabilities present new therapeutic targets that can be exploited to selectively kill resistant cells. nih.gov A combination of arsenic trioxide and mitocans (drugs targeting mitochondria) has proven effective against resistant leukemia cells that rely on oxidative phosphorylation. sgul.ac.uk
Development of Novel Antimicrobials: Research is ongoing to discover and design new arsenical-based drugs that can circumvent known resistance mechanisms. mdpi.com This includes the development of synthetic organoarsenic antibiotics like arsinothricin (AST), which is being investigated as a novel broad-spectrum agent. fiu.edu The goal of such research is to create compounds that are not recognized by existing efflux pumps or detoxification enzymes. fiu.edu
Rational Drug Use and Surveillance: Foundational to mitigating resistance is the implementation of antimicrobial stewardship principles. nih.gov This includes the rational use of existing drugs to minimize selective pressure, coupled with robust surveillance to monitor the emergence and spread of resistance genes in pathogen populations. nih.gov
Alternative and Supportive Strategies: In agriculture, strategies to reduce arsenic bioavailability in soil, such as using specific plant genotypes or microbial inoculants like arbuscular mycorrhizal fungi, are being explored to lessen the environmental pressure that drives resistance. mdpi.comresearchgate.net In a clinical context, ensuring patients have a proper diet can be a supportive measure, as adequate protein intake can influence arsenic metabolism and excretion. frontiersin.org
| Strategy | Principle | Example/Application | Reference |
|---|---|---|---|
| Efflux Pump Inhibition | Block the pumps that expel the drug from the cell, restoring its intracellular concentration. | Development of small molecule Efflux Pump Inhibitors (EPIs) for use as adjuvants in combination therapy. | news-medical.netnih.gov |
| Targeting Acquired Vulnerabilities | Exploit new dependencies (e.g., metabolic) that arise in resistant cells during adaptation. | Using mitochondrial inhibitors (mitocans) against arsenic-resistant cancer cells that have become dependent on OXPHOS. | nih.govsgul.ac.uk |
| Novel Drug Design | Create new antimicrobial agents that are not substrates for existing resistance mechanisms. | Development of new synthetic organoarsenic compounds like arsinothricin (AST). | mdpi.comfiu.edu |
| Antimicrobial Stewardship | Reduce the selective pressure that drives resistance through rational use and monitoring. | Implementing infection prevention and control measures; regulating antibiotic availability. | nih.gov |
| Phytoremediation and Biocontrol | Use plants and microbes to reduce environmental arsenic levels. | Inoculating crops with mycorrhizal fungi to increase arsenic tolerance and reduce uptake. | researchgate.net |
Future Directions and Emerging Paradigms in Acetarsol Research
Identification of Novel and Underexplored Mechanistic Pathways
The classical understanding of Acetarsol's mechanism of action is centered on its antiparasitic properties. It is well-established that as an organoarsenic compound, it targets and inhibits essential thiol-containing enzymes within parasitic cells. Current time information in Bangalore, IN.patsnap.com This interaction, which forms stable and lethal arsenic-sulfur (As-S) bonds, disrupts critical metabolic pathways, such as those involving pyruvate (B1213749) dehydrogenase, leading to energy depletion, oxidative stress, and ultimately, the death of the microorganism. patsnap.comdrugbank.comwikipedia.org
However, the efficacy of Acetarsol (B1665420) in treating inflammatory conditions like mesalazine-refractory ulcerative proctitis cannot be fully explained by its antimicrobial effects alone. nih.gov The exact mode of action in this context remains largely unknown and represents a significant and compelling area for future research. drugbank.comnih.gov Current hypotheses suggest that Acetarsol may exert its effects through the modulation of cellular energy pathways or by influencing DNA synthesis and repair mechanisms within intestinal cells. nih.gov There is also speculation that it may possess direct anti-inflammatory properties, potentially through the induction of mitogen-activated protein (MAP) kinase signal transduction pathways, a mechanism observed with inorganic arsenic, although the biological effects of organic arsenicals like Acetarsol are expected to differ. nih.gov
| Context | Mechanistic Pathway | Description | Status | Reference |
|---|---|---|---|---|
| Anti-Infective | Inhibition of Thiol-Containing Enzymes | Forms lethal As-S bonds with sulfhydryl groups in parasitic enzymes (e.g., pyruvate dehydrogenase), disrupting metabolism and causing cell death. | Established | Current time information in Bangalore, IN.patsnap.comdrugbank.com |
| Inflammatory Bowel Disease (e.g., Proctitis) | Modulation of Cellular Energy Pathways | May interfere with energy production in intestinal epithelial cells, altering the inflammatory response. | Hypothesized | nih.gov |
| Interference with DNA Synthesis/Repair | Could impact the proliferation and repair of cells in the inflamed intestinal mucosa. | Hypothesized | nih.gov | |
| Immune System Modulation | Potential direct or indirect effects on immune cell function or inflammatory signaling cascades (e.g., MAP kinase pathway) in the gut. | Hypothesized / Underexplored | nih.govnews-medical.net |
Rational Design and Synthesis of Next-Generation Acetarsol Derivatives
A significant barrier to the widespread use of Acetarsol is the concern over arsenic-related toxicity. patsnap.comdrugbank.comontosight.ai A crucial future direction is the rational design and synthesis of next-generation derivatives that can separate the therapeutic effects from the toxicological liabilities. The primary goal is to engineer novel organoarsenical molecules with an improved safety profile, either by reducing arsenic exposure to non-target tissues or by decreasing the inherent toxicity of the molecule itself. sciltp.comwikipedia.org
This endeavor will rely heavily on the principles of medicinal chemistry and structure-activity relationship (SAR) studies. researchgate.netnih.govresearchgate.net By systematically modifying the Acetarsol scaffold—for instance, by altering substituents on the phenyl ring, replacing the acetyl group, or changing the oxidation state of the arsenic atom—researchers can create a library of novel analogues. wikipedia.org The synthesis of such derivatives is well within the capabilities of modern organoarsenic chemistry, which includes established methods for alkylation, oxidation, and reduction. wikipedia.orggoogle.com
Each new derivative would then be subjected to rigorous screening to assess its therapeutic activity (e.g., anti-inflammatory potential) and its toxicological profile. This iterative process of design, synthesis, and testing allows for the identification of lead compounds that retain or even enhance the desired biological activity while exhibiting significantly lower toxicity. zsmu.edu.ua The development of other organoarsenical antibiotics, such as arsinothricin, demonstrates that it is feasible to synthesize derivatives with unique biological properties. google.com
| Design Strategy | Objective | Approach | Potential Outcome | Reference |
|---|---|---|---|---|
| Structural Modification | Reduce systemic toxicity and improve safety profile. | Synthesize analogues by altering functional groups on the phenyl ring or modifying the N-acetyl group. | Identify derivatives with altered absorption, distribution, metabolism, and excretion (ADME) properties, leading to lower off-target toxicity. | wikipedia.orgnih.gov |
| Prodrug Development | Target drug release to the site of inflammation (e.g., the colon). | Design an inert form of Acetarsol that is activated by specific enzymes or conditions present in the target tissue. | Minimize systemic exposure to the active arsenic compound and enhance local efficacy. | mdpi.com |
| Valency State Modification | Modulate biological activity and toxicity. | Explore both pentavalent (As(V)) and trivalent (As(III)) derivatives, as they have different biological activities and toxicities. | Discover analogues with an optimal balance of high efficacy and low toxicity based on the arsenic oxidation state. | wikipedia.orgresearchgate.net |
| Structure-Activity Relationship (SAR) Studies | Establish a clear link between chemical structure and biological function. | Create a diverse library of derivatives and systematically test their anti-inflammatory and cytotoxic effects to build a predictive SAR model. | Guide the future design of more potent and safer lead compounds based on established chemical principles. | researchgate.netnih.gov |
Integration of Acetarsol Research into Modern Drug Discovery and Chemical Biology Frameworks
To unlock the full potential of Acetarsol and its analogues, research must be integrated into the powerful frameworks of modern drug discovery and chemical biology. azolifesciences.com These platforms offer sophisticated tools to overcome the key challenges associated with Acetarsol, namely its unknown mechanism in inflammatory disease and its toxicity. sciltp.comscirp.org
A primary task is target deconvolution for its anti-inflammatory effects. Chemical biology provides robust methods for identifying the precise molecular targets of a drug. nih.gov This can be achieved by designing and synthesizing Acetarsol-based "chemical probes." researchgate.netnih.gov These probes are derivatives of the parent molecule modified with a reporter tag (e.g., biotin (B1667282) for affinity purification or a fluorophore for imaging). researchgate.netrsc.org When introduced into relevant cells (such as colonic epithelial cells), these probes bind to their protein targets, which can then be isolated, identified via mass spectrometry, and validated, thus revealing the drug's mechanism of action. nih.govgoogleapis.com
Computational modeling offers a rapid, cost-effective way to accelerate the research and design process. sciltp.comnih.gov
Molecular Docking and Simulation: Once a target protein is identified, computational methods can be used to model the exact interaction between Acetarsol and the target's binding site. researchgate.netnih.gov This provides atomic-level insights that can guide the design of more potent and selective derivatives.
Quantitative Structure-Activity Relationship (QSAR): By analyzing the data from screened derivatives, QSAR models can be built to computationally predict the biological activity and toxicity of new, yet-to-be-synthesized compounds, streamlining the design-synthesis-test cycle. mdpi.com
Furthermore, systems biology approaches, such as transcriptomics (RNA-seq), can provide an unbiased, global view of how Acetarsol affects cellular function. kcl.ac.uk By analyzing the complete set of gene expression changes in intestinal tissue following treatment, researchers can identify entire biological pathways that are modulated by the drug, offering clues to its mechanism and potential off-target effects. irjournal.org
Finally, the integration into modern frameworks necessitates a higher standard of clinical evidence. While preliminary studies on Acetarsol for proctitis are promising, they are often small and retrospective. nih.govglobalrph.comkarger.com Future efforts must include well-designed, prospective, randomized controlled trials to definitively establish the efficacy and safety of Acetarsol or its next-generation derivatives, which is the gold standard in modern therapeutic development. nih.govpsu.edu
Q & A
Q. What are the core chemical and pharmacological properties of Acetarsol sodium?
this compound (C₈H₁₀AsNO₅, molecular weight 275.09 g/mol) is a pentavalent arsenical compound with antiprotozoal and anti-parasitic properties. Its structure includes a 3-acetamido-4-hydroxyphenyl group bound to an arsenic acid moiety. Pharmacologically, it interacts with thiol-containing proteins in parasites, forming As-S bonds that disrupt cellular function . This mechanism underpins its clinical use in conditions like refractory proctitis and trichomoniasis.
Q. What standardized analytical methods are used to quantify this compound in pharmaceutical formulations?
Iodimetric titration is a validated method for purity analysis. In direct titration, iodine reacts stoichiometrically with Acetarsol’s arsenic moiety under controlled pH conditions. The endpoint is determined by starch indicator (blue color disappearance). This method requires calibration with arsenic trioxide (As₂O₃) standards and adherence to pharmacopeial protocols to ensure accuracy .
Q. How is clinical efficacy of Acetarsol assessed in refractory proctitis trials?
Trials typically use a double-metric approach:
- Clinical response : Symptom improvement (e.g., reduced rectal bleeding, tenesmus) within 1–2 weeks.
- Endoscopic improvement : Mayo endoscopic sub-score reduction by ≥1 point via flexible/rigid sigmoidoscopy. For example, Connell et al. (1965) reported 86% endoscopic improvement in Acetarsol-treated patients, comparable to prednisolone . Retrospective cohort studies (e.g., Kiely et al.) further validate these metrics in refractory populations .
Advanced Research Questions
Q. How do serum arsenic levels correlate with Acetarsol’s therapeutic efficacy and toxicity?
Pharmacokinetic studies show serum arsenic peaks during the first week of treatment (median 728.25 nmol/L) due to enhanced absorption through inflamed rectal mucosa. Levels decline rapidly as inflammation subsides, suggesting mucosal healing reduces systemic exposure. Despite transient elevations, long-term toxicity (e.g., neuropathy, hepatotoxicity) is rare, with no reported cases in cohorts monitored for ≤6.5 years . However, routine monitoring is advised for high-risk populations (e.g., renal impairment).
Q. What methodological discrepancies exist in Acetarsol clinical studies, and how do they impact data interpretation?
Key discrepancies include:
- Serum arsenic monitoring : Forbes et al. (1989) prospectively tracked levels, noting sustained elevation in 30% of patients, while Kiely et al. (2019) omitted routine monitoring, focusing on clinical endpoints .
- Study design : Earlier trials (e.g., Connell et al.) included non-refractory patients, whereas recent cohorts exclusively enrolled treatment-resistant cases, complicating cross-study comparisons . These variations highlight the need for standardized protocols in future trials (e.g., consistent arsenic assays, stratified patient cohorts).
Q. How can researchers model Acetarsol’s site-specific pharmacokinetics in inflammatory bowel disease (IBD)?
Proposed approaches:
- Mucosal absorption studies : Use biopsy-derived tissues to measure arsenic uptake in inflamed vs. healed mucosa.
- Compartmental modeling : Integrate serum arsenic levels, fecal excretion rates, and endoscopic inflammation scores to predict tissue-specific bioavailability. Such models could optimize dosing regimens (e.g., 250 mg BD for 4 weeks with washout periods) and minimize systemic toxicity .
Q. What molecular mechanisms underlie Acetarsol’s anti-inflammatory effects in IBD?
Hypothesized pathways include:
- Thiol-mediated apoptosis : Arsenic binding to cysteine residues in NF-κB or MAPK signaling proteins, suppressing pro-inflammatory cytokine production.
- Microbiome modulation : Selective inhibition of pathobionts (e.g., Clostridioides difficile) via arsenic-mediated metabolic disruption. In vitro assays (e.g., THP-1 macrophage cultures) and metagenomic sequencing of patient stool samples are recommended to validate these mechanisms .
Methodological Recommendations
- For contradictory data : Apply sensitivity analyses to isolate confounding variables (e.g., prior therapies, disease extent) .
- For toxicity studies : Use atomic absorption spectroscopy (AAS) for arsenic quantification, paired with longitudinal organ function tests .
- For mechanistic research : Combine proteomic profiling (e.g., mass spectrometry) with 3D organoid models to simulate mucosal interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
